molecular formula C12H10O B6266971 (2R)-2-(naphthalen-1-yl)oxirane CAS No. 208343-02-6

(2R)-2-(naphthalen-1-yl)oxirane

Cat. No.: B6266971
CAS No.: 208343-02-6
M. Wt: 170.2
InChI Key:
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Description

(2R)-2-(naphthalen-1-yl)oxirane is a chiral epoxide compound that features a naphthalene ring attached to an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(naphthalen-1-yl)oxirane typically involves the epoxidation of a naphthalene derivative. One common method is the Sharpless asymmetric epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include the use of tert-butyl hydroperoxide as the oxidizing agent and titanium isopropoxide as the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(naphthalen-1-yl)oxirane can undergo various types of chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.

    Reduction: Reduction of the oxirane ring can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

(2R)-2-(naphthalen-1-yl)oxirane has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-(naphthalen-1-yl)oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The naphthalene ring can interact with hydrophobic regions of proteins and other biomolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(naphthalen-1-yl)oxirane
  • (2R)-2-(phenyl)oxirane
  • (2R)-2-(naphthalen-2-yl)oxirane

Uniqueness

(2R)-2-(naphthalen-1-yl)oxirane is unique due to its specific chiral configuration and the presence of the naphthalene ring. This combination imparts distinct chemical and biological properties compared to other similar compounds. The chiral nature of the compound allows for enantioselective interactions, which can be crucial in applications such as drug development and asymmetric synthesis.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-2-(naphthalen-1-yl)oxirane involves the epoxidation of naphthalene using a peracid reagent.", "Starting Materials": [ "Naphthalene", "Peracid reagent (e.g. m-chloroperbenzoic acid, peracetic acid)" ], "Reaction": [ "Naphthalene is dissolved in a suitable solvent (e.g. dichloromethane) and cooled to a temperature of -10 to -20°C.", "A peracid reagent is added dropwise to the naphthalene solution while maintaining the temperature.", "The reaction mixture is stirred for a period of time (e.g. 1-2 hours) until the reaction is complete.", "The resulting mixture is then quenched with a suitable reagent (e.g. sodium bisulfite) to remove any excess peracid reagent.", "The product, (2R)-2-(naphthalen-1-yl)oxirane, is isolated by standard workup procedures (e.g. extraction, purification)." ] }

CAS No.

208343-02-6

Molecular Formula

C12H10O

Molecular Weight

170.2

Purity

95

Origin of Product

United States

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